molecular formula C16H21NO4 B3954574 ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate

ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate

Cat. No. B3954574
M. Wt: 291.34 g/mol
InChI Key: JBAXPLKMEZCMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMBP belongs to the class of piperidinecarboxylate compounds and is commonly used as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The exact mechanism of action of ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. For example, this compound has been shown to exhibit antioxidant properties, which may help to protect against oxidative stress and inflammation. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate in scientific research is its versatility. This compound can be easily synthesized and can be used as a precursor for the synthesis of a wide range of other chemical compounds. Additionally, this compound is relatively inexpensive and readily available.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are many potential future directions for research involving ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate. One area of research that has gained attention in recent years is the development of novel drugs for the treatment of various diseases. This compound has been shown to be a promising precursor for the synthesis of novel antitumor agents and anticonvulsant drugs, and further research in this area may lead to the development of new and effective treatments.
Another potential area of research involves the investigation of the biochemical and physiological effects of this compound. Further studies may help to elucidate the exact mechanism of action of this compound and may provide insights into its potential therapeutic applications.
Conclusion:
This compound is a versatile and promising chemical compound that has gained attention in recent years due to its potential applications in scientific research. While the exact mechanism of action of this compound is not fully understood, studies have shown that it has a wide range of biochemical and physiological effects that may have implications for the treatment of various diseases. Further research in this area may lead to the development of new and effective treatments.

Scientific Research Applications

Ethyl 1-(4-methoxybenzoyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a precursor for the synthesis of other chemical compounds with potential therapeutic applications. For example, this compound has been used in the synthesis of novel antitumor agents and anticonvulsant drugs.

properties

IUPAC Name

ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-21-16(19)13-5-4-10-17(11-13)15(18)12-6-8-14(20-2)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAXPLKMEZCMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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